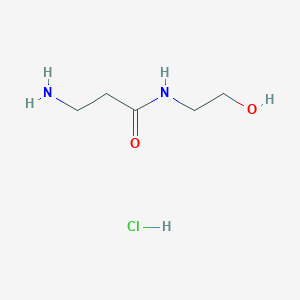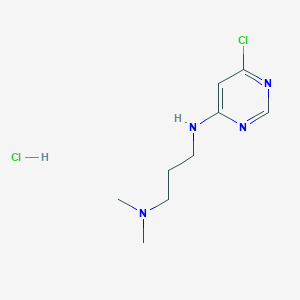![molecular formula C7H4Cl2N2O B1398514 2,4-Dichloro-5-méthylfuro[2,3-d]pyrimidine CAS No. 1160994-79-5](/img/structure/B1398514.png)
2,4-Dichloro-5-méthylfuro[2,3-d]pyrimidine
Vue d'ensemble
Description
2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H4Cl2N2O It is characterized by the presence of a furo[2,3-d]pyrimidine core, substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 5
Applications De Recherche Scientifique
2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific properties.
Biological Research: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloro-5-methylpyrimidine with suitable reagents to form the furo[2,3-d]pyrimidine ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-5-methoxypyrimidine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Comparison: 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine is unique due to its furo[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives
Propriétés
IUPAC Name |
2,4-dichloro-5-methylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c1-3-2-12-6-4(3)5(8)10-7(9)11-6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTXLKXOUFKWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718825 | |
| Record name | 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160994-79-5 | |
| Record name | 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)



![N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398449.png)

![Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride](/img/structure/B1398452.png)
![N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride](/img/structure/B1398453.png)

